molecular formula C21H26O2 B3025703 Gestodene D6 CAS No. 1542211-40-4

Gestodene D6

Cat. No. B3025703
M. Wt: 316.5 g/mol
InChI Key: SIGSPDASOTUPFS-PWFLSJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gestodene D6 is the deuterium labeled Gestodene . It is a progestogen hormonal contraceptive . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Gestodene D6 is a click chemistry reagent . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Gestodene D6 is C21H20D6O2 . It has a molecular weight of 316.47 . The SMILES representation of Gestodene D6 is CC[C@@]12C@C#C)([H])[C@@]3([H])C@C(C([2H])([2H])C3)=C([2H])C(C([2H])([2H])C4)=O)([H])CC1 .


Chemical Reactions Analysis

Gestodene D6 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Gestodene D6 has a molecular weight of 316.47 and a molecular formula of C21H20D6O2 . It is a solid substance that is soluble in methanol .

Scientific Research Applications

Quantification in Human Plasma

Gestodene D6 has been utilized in a method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the estimation of gestodene in human plasma. This method, which includes a solid-phase extraction from plasma and rapid derivatization, enables detection at sub-picogram levels and has been applied in pharmacokinetic studies (Saxena et al., 2014).

Receptor Binding and Transactivation Assays

Research has characterized gestodene's specific pharmacological profile through its binding affinities to various steroid hormone receptors. This characterization includes its affinity to progesterone, androgen, glucocorticoid, mineralocorticoid, and estrogen receptors, contributing to an understanding of its distinct pharmacological actions (Fuhrmann et al., 1995).

Binding to Receptor and Serum Proteins

A broad characterization of gestodene at the receptor level has been conducted, comparing its behavior in vitro with established progestogens. This includes studies on its kinetic uptake, dissociation from the myometrial progestone receptor, and binding affinities, providing insights into its potential therapeutic applications (Pollow et al., 1989).

Metabolism in Target Organs

Investigations into the metabolism of gestodene in target organs such as the breast and prostate have been carried out. These studies focus on its transformation into metabolites, potentially explaining estrogenic effects attributable to gestodene (Lemus et al., 2001).

Environmental Impact

Research has also been done on the environmental impact of gestodene, particularly on aquatic vertebrates. For instance, gestodene exposure has been shown to alter reproductive behavior and egg deposition in fish, highlighting its potential ecological consequences (Frankel et al., 2016).

Inhibition of Breast Cancer Cell Growth

A study revealed that gestodene inhibits the growth of human breast cancer cells, potentially mediated by the induction of transforming growth factor beta. This indicates its possible use in cancer therapy (Colletta et al., 1991).

Radioimmunoassay Development

The development of a radioimmunoassay for gestodene has enabled the measurement of its levels in human plasma, contributing to a better understanding of its pharmacokinetics and pharmacodynamics (Nieuweboer et al., 1989).

Clinical Experiences and Efficacy

Clinical experiences with gestodene, particularly in oral contraceptives, have been documented, providing insights into its efficacy, tolerability, and impact on lipid and carbohydrate metabolism (Shoupe, 1994).

Safety And Hazards

Gestodene D6 is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It is very toxic to aquatic life with long-lasting effects . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood .

Future Directions

Gestodene D6 is intended for use as an internal standard for the quantification of gestodene . It has potential applications in research, particularly in the field of contraceptive development .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSPDASOTUPFS-PWFLSJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gestodene D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Saxena, A Gupta, R Kasibhatta, M Bob… - … of Chromatography B, 2014 - Elsevier
… Gestodene D6 was used as the internal standard. An Acquity … m/z 332.3 → 129.1 for gestodene D6. The method involves a solid … The overall recoveries for gestodene and gestodene D6 …
Number of citations: 6 www.sciencedirect.com
M Lahaie, N Youhnovski, M Furtado… - … in Mass Spectrometry, 2014 - Wiley Online Library
… Gestodene and gestodene-D6 stock solutions were both prepared in MeOH at 10 µg/mL. … gestodene and 5 ng/mL of gestodene-D6 in ACN/1% HCOOH in H 2 O (20:80, v/v) solution. …
C Moser, D Zoderer, G Luef, M Rauchenzauner… - Analytical and …, 2012 - Springer
… precipitation solution holding the internal standards), aliquots of the three IS working solutions (250 μl of the mixture of drospirenone-13C3 and norgestrel-d6, 25 μl of gestodene-d6 and …
Number of citations: 37 link.springer.com
CF Laszlo, JP Montoya, M Shamseddin… - … of pharmaceutical and …, 2019 - Elsevier
In the context of hormonal contraception and hormone replacement therapy (HRT), many women are exposed to exogenous hormones. Current use of hormonal contraception with …
Number of citations: 17 www.sciencedirect.com
C Seger - Anal Bioanal Chem, 2012 - researchgate.net
… precipitation solution holding the internal standards), aliquots of the three IS working solutions (250 μl of the mixture of drospirenone-13C3 and norgestrel-d6, 25 μl of gestodene-d6 and …
Number of citations: 0 www.researchgate.net
O Golovko, P Šauer, G Fedorova, HK Kroupová… - Science of the Total …, 2018 - Elsevier
The aim of this study was to develop a reliable analytical method for the measurement of 17 selected progestogens in waste water and surface water. Automated whole water solid …
Number of citations: 71 www.sciencedirect.com
E Vulliet - Environ Sci, 2014 - researchgate.net
… used for steroid hormones: androstenedione-d7 (98.8 %), testosteroned2 (99.7 %), progesterone-d9 (99.1 %), norethindrone-d6 (99.6 %), levonorgestrel-d6 (99.4 %) and gestodene-d6 …
Number of citations: 0 www.researchgate.net

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